molecular formula C11H10O3 B188793 5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE CAS No. 2435-32-7

5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE

Cat. No.: B188793
CAS No.: 2435-32-7
M. Wt: 190.19 g/mol
InChI Key: CDIVHOHRKOWDBQ-UHFFFAOYSA-N
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Description

5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE is a polycyclic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . This compound is characterized by its unique tetracyclic structure, which includes an oxygen atom and two ketone groups. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a diene with a dienophile in the presence of a catalyst to form the tetracyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Norbornene-2-carboxaldehyde
  • 1,4-Cyclohexanedione
  • 5-Acetyl-2-norbornene
  • 2,3-Epoxydecanal
  • 7-Oxabicyclo[4.1.0]heptan-2-one

Uniqueness

5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE is unique due to its tetracyclic structure, which imparts specific chemical properties not found in simpler compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-8-6-4-1-2-5(3-4)7(6)9(13)11-10(8)14-11/h1-2,4-7,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIVHOHRKOWDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)C4C(C3=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947200
Record name 1a,2a,3,6,6a,7a-Hexahydro-3,6-methanonaphtho[2,3-b]oxirene-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2435-32-7
Record name NSC266035
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1a,2a,3,6,6a,7a-Hexahydro-3,6-methanonaphtho[2,3-b]oxirene-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione (14) (26.13 g, 150 mmol) in acetone (100 ml) was cooled to 0° C. on an ice-bath. To the solution was added saturated aqueous NaHCO3 (33 ml). To the mixture was added dropwise 34.5% aqueous hydrogen peroxide (142 ml) while keeping at 0° C. After the addition, the reaction mixture was stirred at 0° C. for 1 hr and then water (100 ml) was added. From the mixture solution, the product was extracted with diethyl ether (total 700 ml). The extract was washed with saturated aqueous NaCl and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure to afford as the residue 4,5-epoxy-tricyclo[6.2.1.02,7]undec-9-ene-3,6-dione (15) (28.06 g, 148 mmol, 98.35% yield) in light ID yellowish white crystals.
Quantity
26.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
142 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE
Reactant of Route 2
Reactant of Route 2
5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE
Reactant of Route 3
5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE
Reactant of Route 4
5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE
Reactant of Route 5
5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE
Reactant of Route 6
5-OXATETRACYCLO[7.2.1.0(2,8).0(4,6)]DODEC-10-ENE-3,7-DIONE

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